molecular formula C6H6BrNO2S2 B2822263 2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione CAS No. 1566705-98-3

2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione

Cat. No. B2822263
CAS RN: 1566705-98-3
M. Wt: 268.14
InChI Key: OILJQJFNMVFFQU-UHFFFAOYSA-N
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Description

“2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione” is a chemical compound with the CAS Number: 1566705-98-3 . It has a molecular weight of 268.16 . The IUPAC name for this compound is 2-bromo-6,7-dihydro-4H-thiino[4,3-d][1,3]thiazole 5,5-dioxide .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C6H6BrNO2S2/c7-6-8-4-1-2-12(9,10)3-5(4)11-6/h1-3H2 . This code represents the molecular structure of the compound.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

2-bromo-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione is involved in various chemical synthesis processes. For instance, it is used in the generation and trapping of 4-Methylene-5-(bromomethylene)-4,5-dihydrothiazole with various dienophiles, leading to the formation of a range of derivatives like 6-substituted-4,5-dihydrobenzothiazoles and Anthra[2,3-b]thiazole-4,5-diones (Al Hariri et al., 1997). Such derivatives have potential in various fields, including materials science and pharmaceuticals.

Anticancer Properties

Compounds derived from this compound have been studied for their anticancer properties. A series of 5-(2′-indolyl)thiazoles synthesized from related compounds demonstrated encouraging anticancer activity and selectivity towards certain human cancer cell lines (Vaddula et al., 2016). Additionally, novel hybrid molecules containing 5-benzylidene thiazolidine-2,4-dione, a scaffold recognized as antineoplastic, have been synthesized and found to suppress proliferation of certain cancer cells by inducing apoptosis (Romagnoli et al., 2013).

Fluorescent Compounds and Optical Properties

Thiazole-based aromatic heterocyclic fluorescent compounds, which have applications in optoelectronics and materials science, are another area where derivatives of this compound have been utilized. These compounds show adjustable electronic properties and high luminescence quantum yields, making them candidates for various technological applications (Tao et al., 2013).

Synthesis of Heterocyclic Compounds

The chemical is also instrumental in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. For instance, it has been used in synthesizing new fused thiopyrano[2,3-d]thiazole derivatives through a stereo-selective hetero-Diels-Alder reaction, indicating its versatility in organic synthesis (Metwally, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These codes represent specific hazards related to the compound. For example, H302 indicates that it is harmful if swallowed, and H319 means it causes serious eye irritation.

properties

IUPAC Name

2-bromo-6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazole 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S2/c7-6-8-4-1-2-12(9,10)3-5(4)11-6/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILJQJFNMVFFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1N=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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